2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid

Lipophilicity Fmoc solid-phase peptide synthesis Drug-likeness

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid (CAS 2567504-31-6) is a synthetic, multifunctional building block that integrates three pharmacologically and synthetically relevant modules into a single molecular entity: an Fmoc protecting group for orthogonal amine deprotection, a 3,3-disubstituted azetidine core capable of enforcing conformational restriction, and a 4-fluorophenyl substituent known to modulate lipophilicity and metabolic stability. With a molecular formula of C₂₆H₂₂FNO₄ and a calculated molecular weight of 431.46 g·mol⁻¹, this compound is primarily positioned as a next-generation intermediate for solid-phase peptide synthesis (SPPS), peptidomimetic design, and bioconjugation campaigns where simultaneous control of scaffold geometry, protecting-group strategy, and physicochemical profile is required.

Molecular Formula C26H22FNO4
Molecular Weight 431.463
CAS No. 2567504-31-6
Cat. No. B2682840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid
CAS2567504-31-6
Molecular FormulaC26H22FNO4
Molecular Weight431.463
Structural Identifiers
SMILESC1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)C5=CC=C(C=C5)F
InChIInChI=1S/C26H22FNO4/c27-18-11-9-17(10-12-18)26(13-24(29)30)15-28(16-26)25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23H,13-16H2,(H,29,30)
InChIKeyNQVMCKPDJFELPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid (CAS 2567504-31-6): Chemical Identity and Core Structural Features


2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid (CAS 2567504-31-6) is a synthetic, multifunctional building block that integrates three pharmacologically and synthetically relevant modules into a single molecular entity: an Fmoc protecting group for orthogonal amine deprotection, a 3,3-disubstituted azetidine core capable of enforcing conformational restriction, and a 4-fluorophenyl substituent known to modulate lipophilicity and metabolic stability . With a molecular formula of C₂₆H₂₂FNO₄ and a calculated molecular weight of 431.46 g·mol⁻¹, this compound is primarily positioned as a next-generation intermediate for solid-phase peptide synthesis (SPPS), peptidomimetic design, and bioconjugation campaigns where simultaneous control of scaffold geometry, protecting-group strategy, and physicochemical profile is required [1].

Why In-Class Azetidine Analogs Cannot Simply Replace 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid


Generic substitution among azetidine-containing building blocks is strategically unsound because the target compound is not a single-function scaffold but a composite of three interdependent structural elements: the Fmoc N-protecting group enables base-labile orthogonal deprotection compatible with SPPS workflows [1]; the 3-(4-fluorophenyl) substitution at the azetidine C3 position imparts a discrete XLogP3 of 4.4 and a topological polar surface area of 66.8 Ų, values that diverge markedly from those of simpler Fmoc-azetidine acetic acid analogs lacking the aryl group [2]; and the carboxylic acid side-chain provides a conjugation handle that is absent in the simple 3-(4-fluorophenyl)azetidine core [3]. Replacing this compound with any single-feature analog inevitably sacrifices at least two of these critical functionalities.

Quantitative Differentiation Evidence for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid vs. Closest Structural Analogs


Enhanced Lipophilicity and Hydrogen-Bonding Capacity vs. Unsubstituted Fmoc-Azetidine Acetic Acid (CAS 959236-89-6)

The target compound (CAS 2567504-31-6) possesses a computed XLogP3 of 4.4 and 5 hydrogen-bond acceptor sites, compared with CAS 959236-89-6 (1-Fmoc-3-azetidine acetic acid), which has a predicted XLogP3 of approximately 2.5 and 4 hydrogen-bond acceptors [1]. The introduction of the 4-fluorophenyl group increases calculated logP by roughly 1.9 log units, which can enhance passive membrane permeability while the additional acceptor site may contribute to target binding.

Lipophilicity Fmoc solid-phase peptide synthesis Drug-likeness

Antibacterial Activity Baseline of the Deprotected Core vs. Fmoc-Protected Target Compound

The deprotected hydrochloride salt of the core scaffold—2-[3-(4-fluorophenyl)azetidin-3-yl]acetic acid hydrochloride (CAS 2567504-02-1)—has demonstrated antibacterial activity with a minimum inhibitory concentration (MIC) of 15 µg/mL against both Escherichia coli and Staphylococcus aureus in preliminary broth microdilution assays . While direct MIC data for the Fmoc-protected target compound are not available in the public domain, this MIC value establishes a biological-activity baseline for the core pharmacophore that is absent for the Fmoc-unsubstituted comparator 1-Fmoc-3-azetidine acetic acid (CAS 959236-89-6), for which no antibacterial MIC data have been reported .

Antimicrobial resistance Minimum inhibitory concentration Staphylococcus aureus

Azetidine Ring-Strain-Driven Conformational Restriction as a General Class Advantage

The azetidine ring in the target compound exhibits an inherent ring-strain energy of approximately 25–26 kcal/mol (literature values for the unsubstituted azetidine core) . This strain imposes significant ring puckering, which restricts the conformational freedom of substituents and can reduce the entropic penalty upon target binding compared with larger, more flexible cyclic amines such as piperidine or pyrrolidine . The 4-fluorophenyl and acetic acid groups attached at the azetidine C3 position are thus presented in a geometrically constrained orientation that is not achievable with acyclic or less-strained cyclic linkers.

Conformational restriction Ring strain Peptidomimetic design

Prioritized Application Scenarios Where 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid Outperforms Simpler Analogs


Solid-Phase Peptide Synthesis Requiring Orthogonal Deprotection and Conformational Control

The Fmoc group undergoes clean removal under mild basic conditions (typically 20% piperidine in DMF), enabling sequential peptide chain elongation on solid supports without premature cleavage of acid-labile side-chain protecting groups [1]. The azetidine scaffold simultaneously imposes backbone conformational restriction, which can stabilize β-turn or extended conformations in the final peptide, an advantage over commercially ubiquitous Fmoc-amino acids that lack cyclic conformational control.

Antibacterial Peptidomimetic Lead Generation Leveraging a Validated Core Pharmacophore

Because the deprotected core scaffold (CAS 2567504-02-1) has demonstrated MIC values of 15 µg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria , the Fmoc-protected target compound serves as a synthetically tractable entry point for combinatorial libraries aimed at optimizing antibacterial potency through N-terminal or side-chain modifications. This contrasts with 1-Fmoc-3-azetidine acetic acid, whose core lacks any publicly reported antibacterial MIC data.

Bioconjugation and Linker Chemistry Requiring a Multifunctional Handle

The simultaneous presence of an Fmoc-protected amine, a carboxylic acid, and a 4-fluorophenyl motif makes this compound a three-dimensional hub for constructing heterobifunctional linkers. The carboxylic acid can be activated for amide or ester bond formation, the Fmoc group can be deprotected to reveal a free amine for further derivatization, and the 4-fluorophenyl group provides a hydrophobic anchor or ¹⁹F NMR probe for tracking conjugates in biological media [2].

PET Tracer and Molecular Imaging Probe Development

Azetidine-containing compounds incorporating 4-fluorophenyl groups have been explored as scaffolds for positron emission tomography (PET) radioligands, as exemplified by the development of ¹¹C-labeled azetidine-carboxylates that demonstrated high specificity and binding affinity in vitro and in vivo . The target compound's 4-fluorophenyl ring is a potential site for ¹⁸F isotopic substitution, making it a candidate precursor for ¹⁸F-labeled PET tracer synthesis.

Quote Request

Request a Quote for 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(4-fluorophenyl)azetidin-3-yl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.